

PHA-793887: A Technical Guide to a Multi-Cyclin-Dependent Kinase Inhibitor

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Abstract

PHA-793887 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK2, CDK1, and CDK4. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of PHA-793887. Detailed summaries of its inhibitory activity, cellular effects, and in vivo efficacy are presented, supported by experimental methodologies. The information compiled herein serves as a valuable resource for researchers investigating cell cycle regulation and the therapeutic potential of CDK inhibitors in oncology.

Chemical Structure and Properties

PHA-793887 is a pyrrolo[3,4-c]pyrazole derivative with the systematic IUPAC name N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of PHA-793887

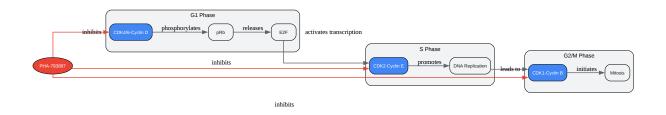


Property	Value	Reference
IUPAC Name	N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide	[1]
CAS Number	718630-59-2 (free base)	[1]
Molecular Formula	C19H31N5O2	[1]
Molecular Weight	361.48 g/mol	[1]
SMILES	CC(C)CC(=O)NC1=NNC2=C1 CN(C(=O)C3CCN(C)CC3)C2(C)C	[1]
Appearance	White solid powder	[1]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	
logP	2.01	_
pKa (Strongest Acidic)	11.15	_
pKa (Strongest Basic)	8.79	

Mechanism of Action

PHA-793887 exerts its biological effects through the potent and competitive inhibition of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. By binding to the ATP-binding pocket of these kinases, PHA-793887 prevents the phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of apoptosis.[1] Its primary targets include CDK2, CDK1, and CDK4. The inhibition of these kinases disrupts the G1/S and G2/M transitions of the cell cycle.





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Simplified signaling pathway of cell cycle regulation and points of inhibition by PHA-793887.

In Vitro Activity Kinase Inhibitory Activity

PHA-793887 has been demonstrated to be a potent inhibitor of several CDKs. The half-maximal inhibitory concentrations (IC₅₀) against a panel of kinases are summarized below.

Table 2: Kinase Inhibitory Activity of PHA-793887



Kinase Target	IC50 (nM)	Reference
CDK2/Cyclin A	8	
CDK2/Cyclin E	8	_
CDK5/p25	5	_
CDK7/Cyclin H	10	_
CDK1/Cyclin B	60	[2]
CDK4/Cyclin D1	62	[2]
CDK9/Cyclin T1	138	[2]
GSK3β	79	[2]

Cellular Proliferation and Cytotoxicity

PHA-793887 exhibits potent anti-proliferative activity across a range of human cancer cell lines.

Table 3: Anti-proliferative Activity of PHA-793887 in Human Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Reference
A2780	Ovarian	0.088	[2]
HCT-116	Colon	0.163	[2]
COLO-205	Colon	0.188	[2]
DU-145	Prostate	0.284	
PC-3	Prostate	0.345	_
A375	Melanoma	0.396	
MCF-7	Breast	0.433	[2]
BX-PC3	Pancreatic	3.4	[2]
K562	Leukemia	0.3 - 7	[2]
KU812	Leukemia	0.3 - 7	[2]
KCL22	Leukemia	0.3 - 7	[2]
TOM1	Leukemia	0.3 - 7	[2]

In colony formation assays, PHA-793887 demonstrated high activity against leukemia cell lines with an IC $_{50}$ of less than 0.1 μ M.[2] At concentrations between 0.2 and 1 μ M, PHA-793887 induces cell-cycle arrest and inhibits the phosphorylation of retinoblastoma (Rb) protein and nucleophosmin.[2] At a higher concentration of 5 μ M, it induces apoptosis.[2]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of PHA-793887.

Table 4: In Vivo Efficacy of PHA-793887 in Xenograft Models



Model	Cancer Type	Dose and Schedule	Outcome	Reference
A2780	Ovarian	15-30 mg/kg, i.v.	50-75% tumor growth inhibition	
HCT-116	Colon	15-30 mg/kg, i.v.	Tumor growth inhibition	
BX-PC3	Pancreatic	15-30 mg/kg, i.v.	Tumor growth inhibition	
HL60	Leukemia	20 mg/kg, i.v.	Tumor regression	
K562	Leukemia	20 mg/kg, i.v.	Significant reduction in tumor growth	_

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided initial human pharmacokinetic data for PHA-793887 administered as a 1-hour intravenous infusion.

Table 5: Human Pharmacokinetic Parameters of PHA-793887

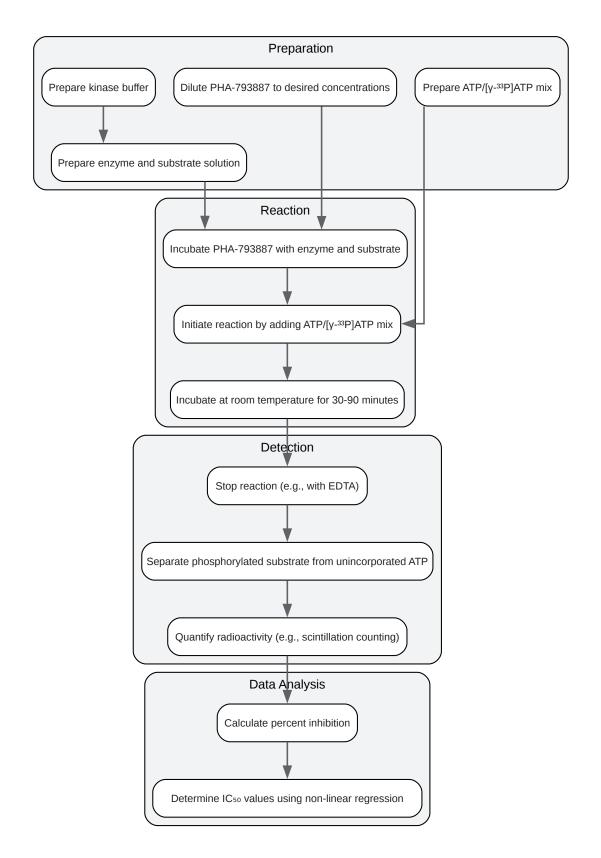
Parameter	Value
Terminal Half-life (t1/2)	6 - 13 hours
Volume of Distribution (Vd)	1.9 - 2.2 L/kg
Plasma Clearance	0.14 - 0.48 L/h/kg

The data suggests that PHA-793887 has a moderate rate of elimination and distributes into tissues.

Experimental Protocols Kinase Assays



The inhibitory activity of PHA-793887 against various CDKs is determined using a radiometric kinase assay.





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Workflow for a typical radiometric kinase inhibition assay.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are used as the enzyme source. A specific peptide or protein substrate (e.g., Histone H1 for CDK2/Cyclin A) is prepared in a kinase reaction buffer.
- Compound Dilution: PHA-793887 is serially diluted in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.
- Kinase Reaction: The kinase, substrate, and PHA-793887 are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP and [γ-³³P]ATP. The reaction is allowed to proceed at room temperature for a defined period.
- Reaction Termination and Detection: The reaction is stopped by the addition of a stop solution (e.g., EDTA). The phosphorylated substrate is then separated from the unincorporated [y-33P]ATP using methods such as precipitation with trichloroacetic acid followed by filtration, or binding to phosphocellulose paper.
- Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell Proliferation Assay

The anti-proliferative effects of PHA-793887 on cancer cell lines are typically assessed using a sulforhodamine B (SRB) or similar colorimetric assay.

Methodology:

 Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

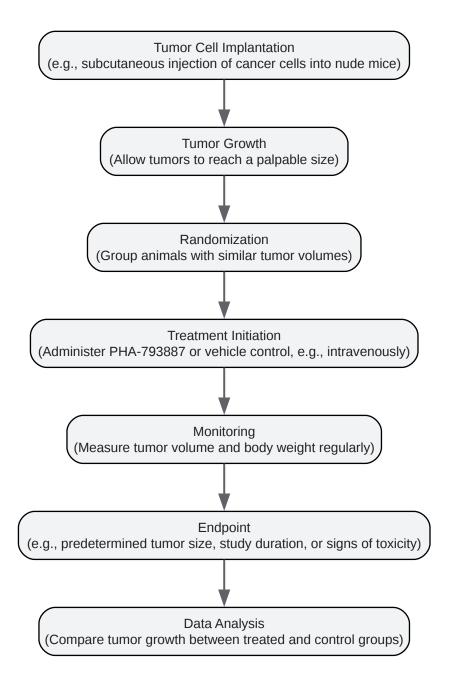


- Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of PHA-793887 or vehicle control (DMSO).
- Incubation: The plates are incubated for a specified period, typically 72 hours.
- Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with SRB dye.
- Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized
 with a Tris-based solution. The absorbance is measured at a specific wavelength (e.g., 515
 nm) using a microplate reader.
- Data Analysis: The absorbance values are proportional to the cell number. The percentage of cell growth inhibition is calculated for each concentration of PHA-793887 relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of PHA-793887 is evaluated in immunodeficient mice bearing human tumor xenografts.





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General workflow for an in vivo xenograft efficacy study.

Methodology:

- Animal Model: Female athymic nude mice are typically used.
- Tumor Implantation: Human cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.



- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups with comparable mean tumor volumes.
- Drug Administration: PHA-793887 is formulated in a suitable vehicle and administered to the treatment group, typically via intravenous injection, at a specified dose and schedule. The control group receives the vehicle alone.
- Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly)
 with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal
 body weights and general health are also monitored. The study is terminated when tumors in
 the control group reach a predetermined size, or at a fixed time point.
- Data Analysis: The anti-tumor efficacy is evaluated by comparing the mean tumor volume of the treated group to that of the control group. The percentage of tumor growth inhibition (TGI) is often calculated. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

PHA-793887 is a potent multi-CDK inhibitor with significant anti-proliferative activity in a broad range of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models. Its well-characterized mechanism of action, involving the induction of cell cycle arrest and apoptosis through the inhibition of key cell cycle regulators, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This technical guide provides a comprehensive summary of its chemical and pharmacological properties to support ongoing and future investigations into the role of CDK inhibition in cancer therapy.

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